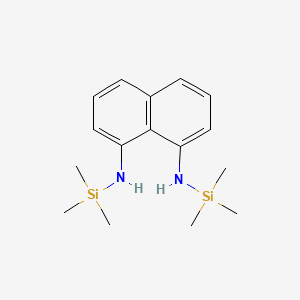
1,8-Naphthalenediamine, N,N'-bis(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- is an organic compound with the molecular formula C14H18N2This compound is characterized by its crystalline powder form, pale brownish-pink color, and its insolubility in water .
Preparation Methods
The synthesis of 1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- typically involves the reaction of 1,8-naphthalenediamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere . The product is then purified through crystallization and filtration.
Chemical Reactions Analysis
1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- involves its ability to act as a strong base, often referred to as a “proton sponge.” This property allows it to effectively neutralize acids and participate in proton transfer reactions. The molecular targets and pathways involved include interactions with acidic protons and participation in nucleophilic substitution reactions .
Comparison with Similar Compounds
1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- can be compared with other similar compounds such as:
1,8-Bis(dimethylamino)naphthalene:
N,N,N’,N’-Tetramethyl-1,8-naphthalenediamine: This compound shares similar chemical properties but has different applications and reactivity profiles.
The uniqueness of 1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- lies in its strong basicity and its ability to act as a proton sponge, making it highly effective in neutralizing acids and participating in various chemical reactions.
Properties
CAS No. |
33285-90-4 |
|---|---|
Molecular Formula |
C16H26N2Si2 |
Molecular Weight |
302.56 g/mol |
IUPAC Name |
1-N,8-N-bis(trimethylsilyl)naphthalene-1,8-diamine |
InChI |
InChI=1S/C16H26N2Si2/c1-19(2,3)17-14-11-7-9-13-10-8-12-15(16(13)14)18-20(4,5)6/h7-12,17-18H,1-6H3 |
InChI Key |
XKKFETBZEOHZEY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC1=CC=CC2=C1C(=CC=C2)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)
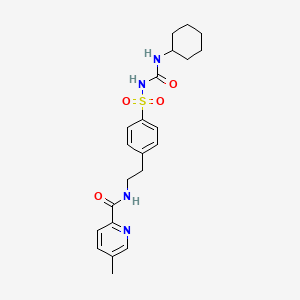

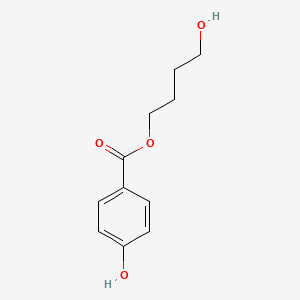
![tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13958789.png)
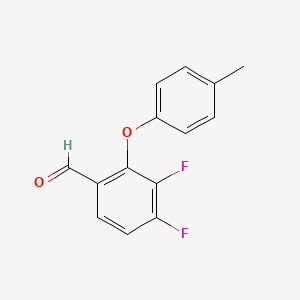

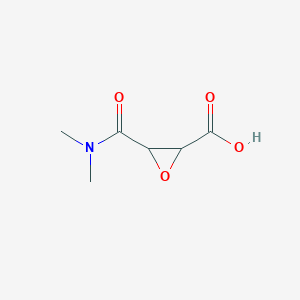
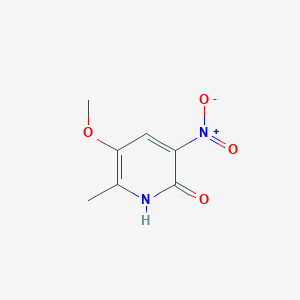
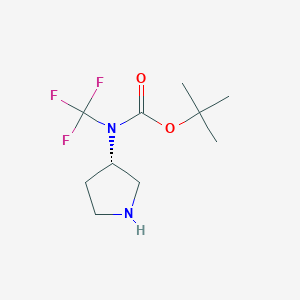
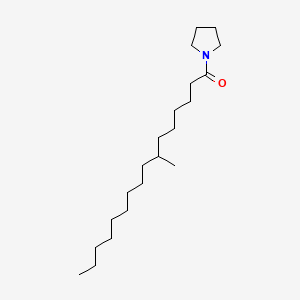
![hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13958828.png)
![[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13958844.png)
